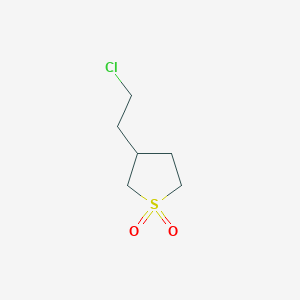

3-(2-Chloroethyl)thiolane 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chloroethyl)thiolane 1,1-dioxide (CETD) is a compound with a wide range of applications in the scientific community. It is a highly versatile compound that has been used in fields such as organic synthesis, medicinal chemistry, and biochemistry. CETD is a colorless liquid with a pungent odor and is readily soluble in water and organic solvents. It has a molecular formula of C2H5ClOS and a molecular weight of 97.5 g/mol. CETD is a useful reagent for the synthesis of various compounds, including thiols, sulfides, and sulfoxides. It is also used as a catalyst in the synthesis of certain pharmaceuticals and other organic compounds.

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-(2-Chloroethyl)thiolane 1,1-dioxide: is used in the synthesis of various heterocyclic compounds. For instance, its reaction with aryl isothiocyanates can lead to the formation of cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides . These compounds are significant in the development of new pharmaceuticals and materials with unique properties.

Organic Synthesis

In organic chemistry, 3-(2-Chloroethyl)thiolane 1,1-dioxide serves as a building block for the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . This process is crucial for constructing complex molecules that can be used in drug development and other chemical industries.

Reversible Polymerization

The compound is involved in reversible polymerization processes. The recent advances in methodologies to make and break polymers of 1,2-dithiolanes highlight the dynamic chemistry of these systems, where 3-(2-Chloroethyl)thiolane 1,1-dioxide plays a pivotal role .

Cyclization Reactions

3-(2-Chloroethyl)thiolane 1,1-dioxide: is instrumental in cyclization reactions. It can undergo two modes of cyclization when reacted with N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, leading to novel cyclic structures that have potential applications in medicinal chemistry and material sciences .

Materials Chemistry

This compound is also a unique building block in materials chemistry. It contributes to the synthesis and reactivity features of thiophene 1,1-dioxides, which are used in creating new materials with desirable electrical, optical, and mechanical properties .

Theoretical Studies

Theoretical studies involving 3-(2-Chloroethyl)thiolane 1,1-dioxide are significant for understanding its reactivity and potential applications. Research data on its key chemical transformations are crucial for advancing the field of synthetic chemistry .

作用機序

Target of Action

It is known that thiophene-based analogs, which include 3-(2-chloroethyl)thiolane 1,1-dioxide, have been studied for their potential biological activity . They are of interest to medicinal chemists due to their variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

3-(2-chloroethyl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFMTBBRESWLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

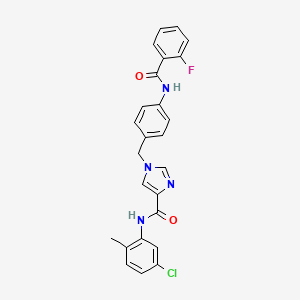

C1CS(=O)(=O)CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)

![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)

![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)